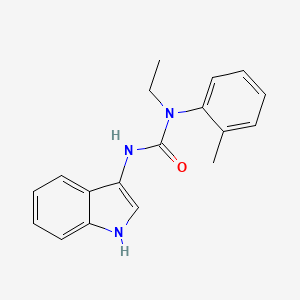

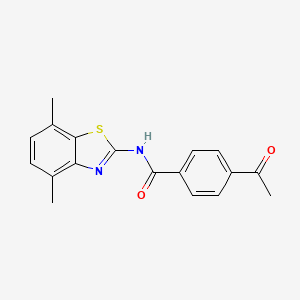

1-ethyl-3-(1H-indol-3-yl)-1-(o-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-3-(1H-indol-3-yl)-1-(o-tolyl)urea, also known as EIPTU, is a synthetic compound that has been used in various scientific research studies. EIPTU is a member of the urea family of compounds, which have been extensively studied due to their diverse biological activities.

Scientific Research Applications

Biological Activity and Structural Analysis

Biological Activity and Crystal Structure : Research into compounds structurally similar to 1-ethyl-3-(1H-indol-3-yl)-1-(o-tolyl)urea has provided insights into their biological activity. For instance, compounds with indole components have been studied for their biological activities. The crystal structure analysis of such compounds reveals details about their molecular interactions and potential biological functions. Hydroxy groups in these molecules engage in both intramolecular and intermolecular hydrogen bonds, suggesting a complex interaction network that could underlie their biological activity (Saharin et al., 2008).

Mechanisms of Action in Biological Systems

Urea-Methylamine Mixture as Osmolyte : The study of urea derivatives has also explored their role as osmolytes in marine organisms. The balance between urea and methylamines affects protein stability, indicating a sophisticated mechanism by which organisms adapt to environmental stress. This research sheds light on the complex interactions between urea derivatives and proteins, offering insights into their potential applications in understanding protein stability and stress responses in biological systems (Lin & Timasheff, 1994).

Genetic Engineering and Industrial Applications

Arginase Gene Disruption in Sake Yeast : In an effort to minimize the production of urea, a precursor of ethyl carbamate (a suspected carcinogen) in alcoholic beverages, researchers have genetically engineered yeast strains. By disrupting the arginase gene, these modified yeasts produce beverages with significantly reduced urea levels, demonstrating an application of urea derivative research in improving food safety and quality (Kitamoto et al., 1991).

Environmental and Material Science

Chiral Separations and Material Science : Urea derivatives serve as stationary phases in chromatography for the separation of enantiomers, highlighting their importance in pharmaceutical and chemical research. The structure of the amino acid moiety in urea derivatives affects chiral recognition, indicating their utility in developing advanced materials and separation technologies (Ǒi et al., 1995).

Ethyl Carbamate Research

Ethyl Carbamate in Foods and Beverages : Research into the presence of ethyl carbamate, a carcinogen, in fermented foods and beverages has highlighted the importance of monitoring and controlling its precursors, such as urea. This work is crucial for ensuring food safety and reducing health risks associated with consumption of contaminated products (Weber & Sharypov, 2009).

properties

IUPAC Name |

1-ethyl-3-(1H-indol-3-yl)-1-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-3-21(17-11-7-4-8-13(17)2)18(22)20-16-12-19-15-10-6-5-9-14(15)16/h4-12,19H,3H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDKXJCHVIICBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol](/img/structure/B2944992.png)

![Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate](/img/structure/B2944996.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2944999.png)

![2-Methyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2945001.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2945003.png)

![N-[4-(dimethylamino)phenyl]-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2945004.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2945006.png)

![N-(4-butylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2945014.png)